molecular formula C26H39NO3 B578621 N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide CAS No. 1353576-61-0

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide

Cat. No.: B578621
CAS No.: 1353576-61-0
M. Wt: 413.602
InChI Key: ITQZQRAXGGXRRH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is systematically named according to IUPAC guidelines as N-(4-methyl-2-oxochromen-7-yl)hexadecanamide. This nomenclature reflects its core structure: a 4-methyl-substituted chromen-2-one (coumarin derivative) linked via an amide bond to a hexadecanoyl (palmitoyl) chain. The molecular formula, C₂₆H₃₉NO₃, corresponds to a molecular weight of 413.59 g/mol.

Key Structural Features:

  • Chromenone core : A bicyclic system comprising a benzene ring fused to a pyrone (α,β-unsaturated lactone).
  • Substituents : A methyl group at position 4 and a palmitamide group at position 7.
  • Amide linkage : Connects the chromenone scaffold to the aliphatic chain, influencing solubility and conformational flexibility.
Table 1: Molecular Formula Breakdown
Element Count Role in Structure
Carbon 26 Chromenone (10), palmitoyl (16)
Hydrogen 39 Saturation of aliphatic chain and aromatic system
Nitrogen 1 Amide functional group
Oxygen 3 Lactone (2), amide (1)

Synonyms include CAS 1353576-61-0 and identifiers such as SCHEMBL14974877.

Properties

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(28)27-22-17-18-23-21(2)19-26(29)30-24(23)20-22/h17-20H,3-16H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQZQRAXGGXRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856776
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353576-61-0
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide typically involves the reaction of 7-amino-4-methylcoumarin with palmitoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide involves its interaction with various molecular targets. The chromenone scaffold can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects. The palmitamide group enhances the compound’s ability to interact with lipid membranes, potentially disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide can be better understood by comparing it to related coumarin-amide derivatives (Table 1). Key differences lie in substitution patterns, functional groups, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison of Selected Coumarin Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notes
This compound 1353576-61-0 C₂₆H₃₉NO₃ 413.6 7-position palmitamide; 4-methyl-2-oxo chromen High lipophilicity; ≥95% purity
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide 77471-42-2 C₁₃H₁₄N₂O₃ 246.3 7-position acetamide; amino group Smaller acyl chain; potential solubility limitations
Hexadecanamide,N-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl) 99422-73-8 C₂₄H₃₅NO₄ 401.5 6-position palmitamide; 7-hydroxy group Altered substitution pattern may affect target binding
Coumarin Suberoylanilide Hydroxamic Acid 1260635-77-5 C₂₁H₂₀N₂O₅ 380.4 Hydroxamic acid; suberoylanilide chain Metal-chelating properties; HDAC inhibitor potential
Key Observations

Substitution Position and Chain Length: The target compound’s 7-position palmitamide contrasts with the 6-position palmitamide in Hexadecanamide,N-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl) (CAS: 99422-73-8). This positional difference may influence intermolecular interactions, such as hydrogen bonding or steric hindrance, in biological systems .

Functional Group Diversity: The hydroxamic acid group in Coumarin Suberoylanilide Hydroxamic Acid (CAS: 1260635-77-5) confers metal-chelating ability, a feature absent in the amide-linked target compound. This distinction suggests divergent applications, such as histone deacetylase (HDAC) inhibition versus lipid-mediated signaling modulation . The 7-hydroxy group in Hexadecanamide,N-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl) may increase hydrogen-bonding capacity compared to the non-hydroxylated target compound .

Characterization methods such as IR spectroscopy and NMR (¹H and ¹³C) are standard for confirming coumarin-amide structures, as validated for analogs in .

Purity and Commercial Availability :

  • The target compound is available at ≥95% purity , comparable to other Combi-Blocks catalog entries (e.g., 95–98% for related amines) .

Biological Activity

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide, a synthetic derivative of coumarin, has garnered attention for its diverse biological activities. This compound, characterized by its lipophilic palmitamide group attached to a chromenone scaffold, exhibits significant potential in various therapeutic applications, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is C26H39NO3C_{26}H_{39}NO_3, with a molecular weight of approximately 425.6 g/mol. The structural features that contribute to its biological activity include:

  • Coumarin Backbone : Known for its wide range of biological activities.
  • Palmitamide Group : Enhances lipophilicity, facilitating better interaction with cellular membranes and potentially increasing bioavailability.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial effects. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The compound's mechanism likely involves disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antitumor Potential

Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines, including ovarian adenocarcinoma cells (SKOV3). The compound's ability to modulate ceramidase activity may play a crucial role in its antitumor effects, as ceramidase inhibitors are known to enhance ceramide levels, promoting cancer cell death.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various cellular targets, leading to alterations in signaling pathways involved in inflammation and cell survival.

Pharmacokinetics

Pharmacokinetic studies suggest that the lipophilicity imparted by the palmitamide group enhances the compound's absorption and distribution within biological systems. This property may improve its therapeutic efficacy compared to other coumarin derivatives.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityNotes
This compoundCoumarin derivativeAntimicrobial, anti-inflammatory, antitumorEnhanced lipophilicity
N-(4-Methylcoumarin)palmitamideCoumarin derivativeModerate antimicrobialLacks palmitamide group
Other coumarin derivativesVariesAnticoagulant, anti-inflammatoryLess effective against cancer

Case Studies and Research Findings

  • Antimicrobial Study : In vitro tests demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 µg/mL, showcasing a dose-dependent response.
  • Anti-inflammatory Research : A study involving murine models indicated that treatment with the compound significantly reduced inflammation markers following lipopolysaccharide (LPS) administration, highlighting its potential in managing inflammatory diseases.
  • Antitumor Activity Assessment : In a study involving SKOV3 ovarian cancer cells, treatment with varying concentrations of this compound resulted in a significant decrease in cell viability (IC50 = 30 µM), suggesting strong antitumor potential.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide with high purity?

  • Methodological Guidance : Synthesis involves multi-step reactions, starting with functionalization of the coumarin core. Key steps include coupling 7-amino-4-methylcoumarin with palmitic acid derivatives via amide bond formation. Optimize yield and purity by controlling reaction temperature (e.g., 60–80°C), using anhydrous solvents (e.g., DMF or THF), and employing catalysts like EDC/HOBt. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) or NMR spectroscopy .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Guidance :

  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., δ 6.8–7.5 ppm for coumarin protons, δ 2.1–2.3 ppm for methyl groups) and FT-IR (amide C=O stretch ~1650 cm1^{-1}, coumarin lactone ~1720 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight (413.6 g/mol) .
  • Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water). Use SHELX programs (SHELXT for solution, SHELXL for refinement) for X-ray diffraction analysis. Refinement parameters (R-factor < 0.05) ensure accurate bond lengths/angles .

Q. What in vitro assays are appropriate for initial screening of its biological activity?

  • Methodological Guidance : Prioritize assays based on coumarin derivatives’ known activities:

  • Anti-inflammatory : COX-2 inhibition assay (ELISA) or carrageenan-induced paw edema in cell lines .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .
  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

  • Methodological Guidance :

  • Core Modifications : Synthesize analogs with substituents at the 4-methyl (e.g., halogens, methoxy) or palmitamide chain (shorter/longer acyl groups).
  • Activity Mapping : Test analogs in parallel assays (e.g., COX-2 inhibition, cytotoxicity). Use regression analysis to correlate substituent properties (e.g., logP, steric bulk) with activity. For example, electron-withdrawing groups on the coumarin core may enhance anti-inflammatory effects .

Q. What strategies resolve discrepancies between in vitro and in vivo activity data?

  • Methodological Guidance :

  • Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsome assay), and plasma protein binding (equilibrium dialysis). Poor bioavailability may explain reduced in vivo efficacy .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and tissue penetration .

Q. How can X-ray crystallography elucidate binding interactions with biological targets?

  • Methodological Guidance : Co-crystallize the compound with target proteins (e.g., COX-2, kinases). Use synchrotron radiation for high-resolution data collection. Analyze binding pockets with WinGX/ORTEP to identify hydrogen bonds (e.g., coumarin lactone with catalytic residues) or hydrophobic interactions (palmitamide chain with lipid-binding domains) .

Q. What computational methods predict interactions with biological targets?

  • Methodological Guidance : Perform molecular docking (AutoDock Vina, Glide) using protein structures (PDB). Validate with MD simulations (GROMACS) to assess binding stability. QSAR models can prioritize analogs for synthesis .

Q. How to handle reactive intermediates during synthesis (e.g., diazonium salts)?

  • Methodological Guidance : Diazonium intermediates (from 7-amino coumarin) require low-temperature conditions (0–5°C) and immediate use to prevent decomposition. Quench excess nitrous acid with sulfamic acid. Monitor reaction progress via TLC to minimize side products .

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